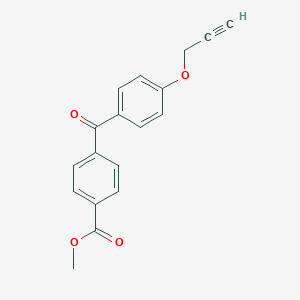

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-prop-2-ynoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-3-12-22-16-10-8-14(9-11-16)17(19)13-4-6-15(7-5-13)18(20)21-2/h1,4-11H,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPJCTFHADPZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Prop-2-yn-1-yloxy Substituent

The prop-2-yn-1-yloxy group is introduced through a Williamson ether synthesis. In a representative procedure, 4-hydroxybenzoylbenzoic acid reacts with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C. The reaction is driven by the nucleophilic attack of the deprotonated phenolic oxygen on the propargyl bromide, yielding 4-(prop-2-yn-1-yloxy)benzoylbenzoic acid.

Key parameters :

Step 2: Esterification of the Carboxylic Acid Intermediate

The intermediate 4-(prop-2-yn-1-yloxy)benzoylbenzoic acid undergoes esterification with methanol. This is typically catalyzed by thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) under reflux conditions. For example, treatment with SOCl₂ in methanol at 70°C for 2 hours achieves near-quantitative conversion to the methyl ester.

Reaction conditions :

-

Acid catalyst : SOCl₂ (2.5–3.0 equivalents) for efficient activation of the carboxylic acid.

-

Temperature : Reflux (70–80°C) to ensure complete esterification.

-

Workup : Neutralization with aqueous sodium bicarbonate (NaHCO₃) followed by extraction with ethyl acetate.

Optimization of Reaction Parameters

Solvent and Catalytic System

Comparative studies highlight the superiority of DMF over THF in the Williamson ether synthesis due to its polar aprotic nature, which stabilizes ionic intermediates. The use of Cs₂CO₃ instead of K₂CO₃ increases yields by 10–15% in propargyl ether formation.

Purification Techniques

Column chromatography using silica gel with a hexane/ethyl acetate gradient (5:1 to 1:2) effectively isolates the target compound. Recrystallization from ethanol/water mixtures (3:1 v/v) further enhances purity to >98%.

Characterization and Analytical Validation

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | - Prop-2-yn-1-yl protons: δ 2.50–2.55 ppm (triplet, J = 2.4 Hz) |

| - Aromatic protons: δ 7.80–8.30 ppm (multiplet, integration for 8H) | |

| - Methoxy group: δ 3.90 ppm (singlet, 3H) | |

| ¹³C NMR | - Ester carbonyl: δ 167.2 ppm |

| - Alkyne carbons: δ 75.8 ppm (sp³) and δ 78.5 ppm (sp) | |

| FT-IR | - C≡C stretch: 2100–2120 cm⁻¹ |

| - Ester C=O: 1720–1740 cm⁻¹ | |

| LC-MS | [M+H]⁺ = 309.1 (calculated for C₁₈H₁₃O₄) |

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Retention time: 6.8 minutes under isocratic conditions (70% acetonitrile).

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

Oxidation: 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid.

Reduction: Methyl 4-(4-(prop-2-yn-1-yloxy)benzyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoate) serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Click Chemistry : Utilized for the formation of triazoles and other heterocycles.

- Photoaffinity Labeling : Its ability to form covalent bonds with biological targets upon UV activation makes it useful for studying protein interactions.

Medicinal Chemistry

Research has highlighted the compound's potential in drug discovery and development:

- Drug Delivery Systems : Investigated for its role as a precursor for pharmacologically active compounds.

- Biological Activity : Exhibits significant activity in biochemical assays, particularly in the context of enzyme inhibition studies, such as α-glucosidase inhibition .

Material Science

The compound's unique properties allow it to be used in the development of new materials with specific functionalities, such as coatings that respond to light or other stimuli.

Case Study 1: Drug Development

In a study focusing on the synthesis of substituted benzylidene benzohydrazides linked to triazoles, Methyl 4-(4-(prop-2-yn-1-yloxy)benzoate) was utilized as a starting material. The resulting compounds demonstrated varying degrees of biological activity against α-glucosidase, indicating the potential for therapeutic applications .

Case Study 2: Protein Interaction Studies

Research into photoaffinity labeling techniques using Methyl 4-(4-(prop-2-yn-1-yloxy)benzoate) has shown its effectiveness in studying protein-ligand interactions. When activated by UV light, the compound forms covalent bonds with target proteins, allowing researchers to map interaction sites and better understand cellular processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate involves its functional groups. The benzoyl group can participate in various chemical reactions, while the prop-2-yn-1-yloxy group allows for click chemistry applications. The compound can form covalent bonds with biological targets when activated by UV light, making it useful in photoaffinity labeling.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs can be categorized based on substituent groups, ester modifications, and linker moieties:

Table 1: Key Structural Features and Properties of Analogs

Key Observations:

- Propargyl vs. Allyl Groups : The propargyloxy group in the target compound introduces linear geometry and sp-hybridization, contrasting with the allyl (prop-2-en-1-yl) group in , which has sp² hybridization. This difference may influence electronic properties and reactivity, with propargyl groups favoring click chemistry .

- Ester Groups : Methyl esters (target compound, C1–C7) typically exhibit higher crystallinity and melting points compared to ethyl esters (–7), which are often oils. Ethyl esters may improve lipophilicity and membrane permeability .

Conformational and Crystallographic Analysis

- The dihedral angle between aromatic rings in phenyl benzoate derivatives (e.g., 81.6° in ) suggests non-planar conformations, influencing crystal packing and solubility. The propargyloxy group in the target compound may further distort this angle due to steric and electronic effects .

Biological Activity

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate, with the molecular formula , is a synthetic organic compound that has garnered attention in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of the Compound

This compound is characterized by its unique structural features, including a benzoyl moiety and a prop-2-yn-1-yloxy group. Its synthesis typically involves the esterification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with methanol, often catalyzed by sulfuric or hydrochloric acid under reflux conditions .

This compound exhibits biological activity primarily through its ability to form covalent bonds with biological targets when activated by UV light. This property makes it particularly useful in photoaffinity labeling, allowing researchers to study protein-ligand interactions in detail. The compound can also undergo various chemical reactions, including:

- Oxidation : Leading to the formation of corresponding carboxylic acids.

- Reduction : Converting the benzoyl group to a benzyl group.

- Substitution : The prop-2-yn-1-yloxy group can engage in nucleophilic substitution reactions .

1. Research in Chemistry and Biology

This compound serves as a building block in organic synthesis and is utilized in click chemistry. Its application extends to the development of photoaffinity probes, which are critical for studying protein interactions and dynamics within cells.

2. Pharmacological Investigations

The compound has been investigated for potential use in drug delivery systems and as a precursor for pharmacologically active compounds. Its ability to modify biological targets under UV light makes it an attractive candidate for developing targeted therapies .

Case Study 1: Photoaffinity Labeling

In a study focusing on protein-ligand interactions, this compound was employed to create photoaffinity probes that allowed researchers to map binding sites on proteins with high specificity. The activation of the compound through UV light facilitated the covalent attachment to target proteins, enabling detailed analysis of protein interactions .

Case Study 2: Antiviral Activity

Recent investigations have explored the antiviral potential of derivatives related to this compound against influenza A virus (H1N1). Compounds exhibiting structural similarities demonstrated inhibitory activities with IC50 values ranging from 2 to 57 µM, suggesting that modifications to the core structure could enhance antiviral efficacy .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.3 g/mol |

| Synthesis Method | Esterification with methanol |

| Biological Applications | Photoaffinity probes, drug delivery systems |

Q & A

Q. What are the recommended synthetic strategies for preparing Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate?

A two-step approach is typically employed:

Esterification : React 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester.

Purification : Use flash column chromatography with chloroform or dichloromethane/methanol gradients to isolate the product .

Critical parameters include reaction temperature (60–80°C) and anhydrous conditions to avoid hydrolysis. Confirm purity via TLC and HPLC (>95% purity recommended).

Q. How should researchers safely handle this compound given its structural features (e.g., alkyne group)?

- Protective Measures : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood to minimize inhalation of vapors .

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid proximity to oxidizing agents due to the reactive alkyne moiety .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in designated organic waste containers .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm ester formation (δ ~3.9 ppm for methyl ester) and alkyne proton (δ ~2.5 ppm).

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (C≡C stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 280.27 .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

- Refinement Software : Use SHELXL for small-molecule refinement, adjusting parameters like anisotropic displacement ellipsoids and hydrogen bonding networks .

- Validation Tools : Cross-validate with Mercury (CCDC) to compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.05 Å warrant re-evaluation of data collection (e.g., crystal quality or radiation source) .

Q. What strategies optimize regioselective functionalization of the alkyne group for click chemistry applications?

- Catalytic Systems : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with TBTA (tris(benzyltriazolylmethyl)amine) to enhance reaction efficiency.

- Solvent Optimization : Use DMF/H₂O (9:1) at 50°C for 12 hours to achieve >90% conversion .

- Monitoring : Track progress via in situ Raman spectroscopy (C≡C peak disappearance at ~2100 cm⁻¹) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Software : Use Gaussian or ORCA for transition-state modeling. Calculate activation energies (ΔG‡) for nucleophilic attack at the ester carbonyl.

- Descriptors : Analyze Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) and nucleophilic sites (e.g., alkyne terminal) .

- Validation : Compare predicted reaction outcomes (e.g., hydrolysis rates) with experimental LC-MS data .

Q. What methodologies address discrepancies between biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-Response Curves : Perform assays across concentrations (1 nM–100 µM) to distinguish specific inhibition from nonspecific toxicity.

- Control Experiments : Include a methyl benzoate analog lacking the propargyloxy group to isolate the alkyne’s contribution to activity .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.